Diketene

Description

Properties

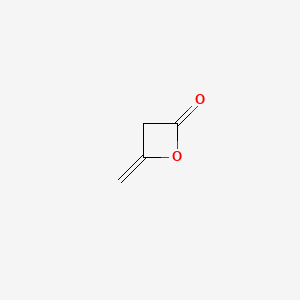

IUPAC Name |

4-methylideneoxetan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O2/c1-3-2-4(5)6-3/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WASQWSOJHCZDFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O2 | |

| Record name | DIKETENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIKETENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1280 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9027289 | |

| Record name | Diketene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diketene, stabilized appears as a colorless liquid with a disagreeable odor. Slightly less dense than water. Irritates skin and eyes. Used to make paints and pharmaceuticals., Liquid, Colorless liquid with a disagreeable odor; [CAMEO], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |

| Record name | DIKETENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Oxetanone, 4-methylene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diketene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1612 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIKETENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1280 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

127 °C | |

| Record name | Acetyl ketene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2063 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIKETENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1280 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

93 °F (NFPA, 2010), 90 °F, 93.2 °F (34 °C) - closed cup, 93 °F (33.9 °C) - open cup, 93 °F (34 °C) - closed cup, 33 °C c.c. | |

| Record name | DIKETENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diketene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1612 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Acetyl ketene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2063 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIKETENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1280 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Very slightly soluble in water in which it decomposes slowly, Miscible with most organic solvents. Miscible with hexane, Slightly soluble in aliphatic hydrocarbons such as hexane (ca. 12.5 wt% at 23 °C), octane, cyclohexane, and methyl cyclohexane, Soluble in common organic solvents, Solubility in water at 25 °C: slowly hydrolyzes | |

| Record name | Acetyl ketene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2063 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIKETENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1280 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.0877 g/cu cm at 20 °C, Density (at 20 °C): 1.09 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.02 | |

| Record name | Acetyl ketene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2063 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIKETENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1280 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

2.9 (Air = 1), Relative vapor density (air = 1): 2.9 | |

| Record name | Acetyl ketene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2063 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIKETENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1280 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

10.7 [mmHg], VP: 1.07 kPa at 20 °C, 10.7 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1 | |

| Record name | Diketene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1612 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Acetyl ketene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2063 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIKETENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1280 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid; turns brownish-yellow upon standing at room temperature, Colorless liquid when pure, Light colored liquid | |

CAS No. |

674-82-8 | |

| Record name | DIKETENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diketene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=674-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl ketene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000674828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diketene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diketene | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/diketene-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | 2-Oxetanone, 4-methylene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diketene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | But-3-en-3-olide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIKETENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DZ97C3Z7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acetyl ketene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2063 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIKETENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1280 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-6.5 °C, Heat of Fusion at Melting Point = 1.44X10+7 Joules kmol, -7 °C | |

| Record name | Acetyl ketene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2063 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIKETENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1280 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Diketene Synthesis via Ketene Dimerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diketene (4-methylideneoxetan-2-one) is a pivotal intermediate in organic synthesis, serving as a versatile precursor for a wide array of pharmaceuticals, agrochemicals, and specialty chemicals. Its synthesis is primarily achieved through the dimerization of ketene (B1206846), a highly reactive and unstable compound. Understanding the intricate mechanism of this dimerization is paramount for optimizing reaction conditions, maximizing yields, and ensuring the safe and efficient production of this valuable building block. This technical guide provides an in-depth exploration of the core mechanism of this compound synthesis from ketene dimerization, consolidating theoretical insights and experimental findings to offer a comprehensive resource for researchers in the field.

The Mechanism of Ketene Dimerization: A Tale of Two Pathways

The dimerization of ketene is a [2+2] cycloaddition reaction that can theoretically proceed through two primary mechanistic pathways: a concerted mechanism and a stepwise mechanism. The prevailing pathway is influenced by factors such as the solvent, the presence of catalysts, and the substitution pattern of the ketene.

Concerted [2+2] Cycloaddition

Theoretical studies suggest that the gas-phase dimerization of ketene can proceed through a concerted but asynchronous [2πs + 2πa] cycloaddition.[1] In this pathway, the two ketene molecules approach each other in an orthogonal orientation. The formation of the two new sigma bonds occurs in a single transition state, although not necessarily at the same rate. This concerted mechanism is characterized by a four-membered ring transition state.[2]

There are two possible concerted pathways leading to two different constitutional isomers:

-

Formation of this compound (4-methylideneoxetan-2-one): This involves the cycloaddition between the C=C bond of one ketene molecule and the C=O bond of another. This is the thermodynamically and kinetically favored product under most conditions.[3]

-

Formation of 1,3-Cyclobutanedione: This pathway results from the cycloaddition across the C=C bonds of both ketene molecules. While computationally predicted to be a possible product, it is generally not observed as the major product in the uncatalyzed dimerization of ketene itself.[1][3]

Figure 1: Concerted pathways for ketene dimerization.

Stepwise (Zwitterionic) Mechanism

In the presence of polar solvents or nucleophilic/electrophilic catalysts, the dimerization can proceed through a stepwise mechanism involving a zwitterionic intermediate.[4] This pathway is initiated by the nucleophilic attack of one ketene molecule on the electrophilic central carbon of another. This results in the formation of a linear zwitterionic intermediate which can then cyclize to form the this compound product. The stability of this zwitterionic intermediate is enhanced by polar solvents.

Figure 2: Stepwise mechanism via a zwitterionic intermediate.

Quantitative Data on Ketene Dimerization

Table 1: Calculated Activation Energies for Ketene Dimerization

| Dimer Product | Pathway | Method | Activation Energy (kcal/mol) | Reference |

| This compound | Concerted | DZ+P SCF | 32 | [1] |

| This compound | Concerted | CISD+Q/DZ+d | 23 | [5] |

| 1,3-Cyclobutanedione | Concerted | DZ+P SCF | 36 | [1] |

Table 2: Influence of Solvent on Calculated Dimerization Barriers

| Dimer Product | Solvent | Dimerization Barrier (kcal/mol) | Reference |

| This compound | Gas Phase | ~11.9 - 13.9 | [3] |

| This compound | Toluene | ~5.5 | [3] |

| This compound | Acetone (B3395972) | ~4.8 | [3] |

| 1,3-Cyclobutanedione | Gas Phase | ~10.9 - 12.9 | [3] |

| 1,3-Cyclobutanedione | Toluene | ~5.3 | [3] |

| 1,3-Cyclobutanedione | Acetone | ~5.8 | [3] |

Note: The values in Table 2 are derived from theoretical calculations and illustrate the trend of solvent effects.

Experimental Protocols

The following are detailed experimental procedures for the generation of ketene and its subsequent dimerization to this compound, adapted from established methods.

Experimental Workflow

Figure 3: General experimental workflow for this compound synthesis.

Protocol 1: Generation of Ketene from Acetic Anhydride (B1165640)

This protocol is suitable for the laboratory-scale generation of ketene gas.

Materials:

-

Acetic anhydride

-

Vycor or quartz tube packed with glass wool or ceramic pieces

-

Tube furnace

-

Cold trap (Dry Ice/acetone or liquid nitrogen)

-

Inert gas supply (e.g., Nitrogen or Argon)

Procedure:

-

Set up the pyrolysis apparatus consisting of a tube furnace containing a Vycor or quartz tube. The tube should be connected to a dropping funnel at one end and a series of cold traps at the other.

-

Heat the tube furnace to 500-550 °C.

-

Pass a slow stream of inert gas through the tube to remove air.

-

Add acetic anhydride to the dropping funnel and add it dropwise into the hot tube. The rate of addition should be controlled to ensure complete vaporization and pyrolysis.

-

The gaseous ketene exiting the furnace is passed through a condenser to remove unreacted acetic anhydride and acetic acid byproduct, and then collected in a cold trap cooled with a Dry Ice/acetone bath or liquid nitrogen.

-

The collected liquid ketene should be used immediately for the subsequent dimerization reaction.

Protocol 2: Dimerization of Ketene to this compound

This procedure describes the dimerization of gaseous ketene to form this compound.

Materials:

-

Gaseous ketene (from Protocol 1)

-

A suitable solvent (e.g., acetone, diethyl ether)

-

Gas dispersion tube

-

Reaction flask equipped with a stirrer and a cooling bath

Procedure:

-

Charge a reaction flask with a pre-cooled solvent (e.g., acetone at -78 °C).

-

Bubble the gaseous ketene generated from the pyrolysis apparatus through the solvent via a gas dispersion tube with vigorous stirring.

-

The dimerization occurs spontaneously in the solution. The progress of the reaction can be monitored by the disappearance of the characteristic yellow color of ketene.

-

Once the desired amount of ketene has been introduced, the reaction mixture is allowed to slowly warm to room temperature.

-

The solvent is then removed under reduced pressure.

-

The crude this compound is purified by vacuum distillation to yield a colorless liquid.

Conclusion

The synthesis of this compound through the dimerization of ketene is a fascinating and synthetically important reaction. While the concerted [2πs + 2πa] cycloaddition is the generally accepted mechanism in the gas phase, the reaction pathway can be steered towards a stepwise, zwitterionic route in the presence of polar solvents or catalysts. The formation of this compound is overwhelmingly favored over its constitutional isomer, 1,3-cyclobutanedione. This technical guide has provided a detailed overview of the mechanistic intricacies, a compilation of available quantitative data, and robust experimental protocols. A thorough understanding of these aspects is crucial for researchers and professionals in drug development and other scientific disciplines to effectively and safely utilize this versatile chemical intermediate. Further experimental studies are warranted to generate comprehensive quantitative data on the influence of various catalysts and reaction conditions to enable more precise control and optimization of this compound synthesis.

References

A Technical Guide to the Spectroscopic Characterization of Diketene

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the spectroscopic data of diketene (4-methylideneoxetan-2-one), a versatile reagent in organic synthesis. Understanding its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation in various applications, including the manufacturing of pharmaceuticals, pigments, and agrochemicals.[1] This guide summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), provides generalized experimental protocols, and illustrates the analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound. The molecule's four protons and four carbon atoms exist in distinct chemical environments, giving rise to characteristic signals.

The proton NMR spectrum of this compound typically displays three distinct signals corresponding to the methylene (B1212753) protons of the lactone ring and the exocyclic methylene protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons (Structure Ref.) | Chemical Shift (δ) in CDCl₃ (ppm) |

|---|---|

| HA, HB (exocyclic =CH₂) | 4.88 (multiplet) |

| HC (ring -CH₂-) | 3.90 (multiplet) |

| Note: Data extracted from a 300 MHz spectrum. Chemical shifts are reported relative to TMS. |

Data sourced from ChemicalBook, based on a 300 MHz spectrum in CDCl₃.[2]

The signals for the exocyclic and ring methylene protons appear as complex multiplets due to geminal and allylic coupling.

The proton-decoupled ¹³C NMR spectrum of this compound shows four signals, one for each unique carbon atom in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon (Structure Ref.) | Chemical Shift (δ) (ppm) |

|---|---|

| C1 (C=O) | ~170 - 185 |

| C2 (-O-C=) | ~125 - 150 |

| C3 (=CH₂) | ~115 - 140 |

| C4 (-CH₂-) | ~40 - 45 |

| Note: Approximate chemical shift ranges are based on typical values for similar functional groups. Experimental data is available through spectral databases.[3][4] |

The carbonyl carbon (C1) of the β-lactone is significantly deshielded, appearing far downfield. The olefinic carbons (C2, C3) appear in the typical alkene region, while the aliphatic ring carbon (C4) is the most shielded.

-

Sample Preparation : A solution is prepared by dissolving a small quantity of this compound (typically 5-25 mg) in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

-

Data Acquisition : The solution is transferred to a 5 mm NMR tube. The tube is placed in the NMR spectrometer, and the instrument is tuned and shimmed to optimize the magnetic field homogeneity. For ¹H NMR, a standard pulse sequence is used to acquire the Free Induction Decay (FID). For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum by removing C-H coupling.

-

Data Processing : The acquired FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying the key functional groups within the this compound molecule, particularly the strained β-lactone ring and the carbon-carbon double bond.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 1905 | Very Strong | C=O stretch (β-lactone) |

| 1695 | Very Strong | C=C stretch (exocyclic) |

| 1390 | Strong | CH₂ scissoring |

| 1130 | Medium | Ring vibration |

| 1011 | Medium | C-O stretch |

| 940 | Strong | =CH₂ wag |

| 870 | Strong | Ring vibration |

| Note: Data corresponds to the spectrum of liquid this compound. |

Data sourced from Miller and Carlson, J. Am. Chem. Soc., 1957.

The most prominent feature in the IR spectrum is the very strong absorption band for the carbonyl (C=O) stretch of the β-lactone at an unusually high wavenumber (~1905 cm⁻¹), which is characteristic of a strained four-membered ring ester. The exocyclic C=C double bond also gives a very strong absorption around 1695 cm⁻¹.

-

Sample Preparation : For a liquid sample like this compound, a thin film is prepared by placing one or two drops of the neat liquid between two salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a uniform film of capillary thickness.

-

Data Acquisition : The salt plates are mounted in a sample holder and placed in the beam path of an FTIR spectrometer. A background spectrum of the clean salt plates in air is recorded first. Subsequently, the sample spectrum is recorded.

-

Data Processing : The instrument's software automatically subtracts the background spectrum from the sample spectrum to yield the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight of this compound and its fragmentation patterns under ionization, which aids in confirming its structure.

Table 4: Mass Spectrometry Data for this compound

| m/z (mass-to-charge ratio) | Relative Intensity | Proposed Fragment |

|---|---|---|

| 84 | Moderate | [C₄H₄O₂]⁺ (Molecular Ion, M⁺) |

| 42 | Base Peak (100%) | [C₂H₂O]⁺ (Ketene) |

| 56 | High | [M - CO]⁺ |

| 39 | Moderate | [C₃H₃]⁺ |

| 28 | High | [CO]⁺ |

| Note: Fragmentation pattern obtained under Electron Ionization (EI). |

Data sourced from NIST Mass Spectrometry Data Center via PubChem.[3]

The molecular ion peak (M⁺) is observed at m/z = 84, corresponding to the molecular weight of this compound (C₄H₄O₂). The base peak at m/z = 42 is highly characteristic and results from the retro-[2+2] cycloreversion of the this compound molecular ion to form the stable ketene (B1206846) radical cation.

-

Sample Introduction : A small amount of the volatile liquid this compound is introduced into the high-vacuum ion source of the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS) for sample separation and introduction.

-

Ionization : In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming an energetically unstable molecular ion (M⁺).

-

Fragmentation & Analysis : The excess energy in the molecular ion causes it to fragment into smaller, charged ions and neutral radicals. These ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots relative intensity versus m/z.

Spectroscopic Analysis Workflow

The logical flow for the comprehensive spectroscopic analysis of a compound like this compound involves sequential steps of sample preparation, data acquisition across different techniques, and integrated data analysis to confirm the structure.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Stability and Degradation Pathways of Diketene Under Acidic Conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of diketene in acidic environments. Understanding the behavior of this highly reactive compound is critical for its application in pharmaceutical synthesis and other chemical processes where acidic conditions may be encountered. This document summarizes available quantitative data, details experimental protocols for stability assessment, and illustrates the key degradation pathways.

Introduction to this compound Stability

This compound (4-methylideneoxetan-2-one) is a versatile reagent in organic synthesis, primarily used for acetoacetylation reactions. However, its utility is tempered by its inherent instability, particularly in the presence of acidic or basic catalysts. Under acidic conditions, this compound is susceptible to several degradation pathways, including hydrolysis and polymerization, which can impact reaction yields, impurity profiles, and the overall safety of chemical processes.

Quantitative Stability Data

Quantitative data on the stability of this compound across a range of acidic pH values is limited in publicly available literature. However, based on existing information and the known reactivity of β-lactones, a stability profile can be inferred. This compound readily hydrolyzes in water to form acetoacetic acid, with a reported half-life of approximately 45 minutes at 25°C in the pH range of 2 to 7.[1] In strongly acidic solutions (e.g., 2M or higher), the hydrolysis of the β-lactone ring is acid-catalyzed.

Below is a summary table illustrating the expected trend of this compound stability under various acidic conditions. Note: These values are illustrative and intended to demonstrate the expected trend. Experimental determination is necessary for precise values.

| pH | Temperature (°C) | Half-life (t½) (minutes) | Rate Constant (k) (s⁻¹) | Primary Degradation Pathway(s) |

| 1 | 25 | < 10 | > 1.16 x 10⁻³ | Hydrolysis, Polymerization |

| 3 | 25 | ~ 45 | ~ 2.58 x 10⁻⁴ | Hydrolysis |

| 5 | 25 | ~ 45 | ~ 2.58 x 10⁻⁴ | Hydrolysis |

| 1 | 40 | < 5 | > 2.31 x 10⁻³ | Hydrolysis, Polymerization |

| 3 | 40 | < 30 | > 3.85 x 10⁻⁴ | Hydrolysis |

Degradation Pathways Under Acidic Conditions

There are two primary degradation pathways for this compound in an acidic environment: hydrolysis and polymerization.

The principal degradation pathway for this compound in aqueous acidic media is the hydrolysis of the β-lactone ring to yield acetoacetic acid. This reaction is catalyzed by the presence of protons (H⁺). The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

In the presence of mineral acids or Lewis acids, this compound can undergo rapid, and at times violent, polymerization.[2] This is a significant safety concern and a critical degradation pathway to consider, especially in non-aqueous or concentrated acidic conditions. The polymerization can be initiated by protonation of the exocyclic double bond, leading to a carbocation that can then react with other this compound molecules.

Experimental Protocols for Stability Assessment

To accurately assess the stability of this compound under specific acidic conditions, a well-designed experimental protocol is essential. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.

References

Safe Handling and Storage of Diketene in a Laboratory Setting: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Diketene is a highly reactive and versatile reagent, pivotal in the synthesis of a wide array of pharmaceuticals, agrochemicals, and pigments. Its utility, however, is matched by its significant hazards, necessitating stringent safety protocols for its handling and storage in a laboratory environment. This technical guide provides an in-depth overview of the safe management of this compound, encompassing its chemical and physical properties, detailed experimental procedures, and emergency response strategies to ensure the well-being of laboratory personnel and the integrity of research.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[1][2] It is classified as a flammable and reactive chemical, posing a dangerous fire and explosion hazard.[3] Understanding its fundamental properties is the first step in safe handling.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₄O₂ | [4][5] |

| Molecular Weight | 84.07 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid with a pungent odor | [1][2][4] |

| Melting Point | -7.5 °C to -6.5 °C | [1][5] |

| Boiling Point | 127 °C to 127.4 °C | [2][5] |

| Flash Point | 33 °C to 34 °C (91 °F to 93 °F) | [6][7] |

| Density | 1.09 g/cm³ at 20-25 °C | [1][2][5] |

| Vapor Pressure | 7.9 - 10 hPa at 20 °C | [1][8] |

| Vapor Density | 2.9 (air = 1) | [1] |

| Solubility | Miscible with most organic solvents. Reacts with water. | [1][2][4] |

| Autoignition Temperature | 275 °C | [7] |

Hazard Identification and Occupational Exposure Limits

This compound is a toxic substance that can cause severe irritation and burns to the skin and eyes upon contact.[3] Inhalation of its vapors can irritate the nose, throat, and lungs, leading to coughing, wheezing, and shortness of breath.[3] It is also classified as a poison inhalation hazard.[3]

Table 2: Occupational Exposure Limits and Guidelines for this compound

| Organization | Limit/Guideline | Value(s) | Reference(s) |

| AIHA (ERPGs) | ERPG-1 | 1 ppm (mild, transient health effects or objectionable odor) | [4][6] |

| ERPG-2 | 5 ppm (impaired ability to take protective action) | [4][6] | |

| ERPG-3 | 20 ppm (life-threatening health effects) | [4] | |

| EPA (AEGLs) | AEGL-2 (60 min) | 1 ppm | [6] |

| AEGL-3 (60 min) | 3 ppm | [6] |

Note: No official Permissible Exposure Limit (PEL) has been established by OSHA for this compound.[3] However, this does not imply the substance is harmless, and safe work practices should always be followed.[3]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent exposure.

-

Eye and Face Protection : Chemical safety goggles and a face shield are essential.[9]

-

Skin Protection : A flame-retardant lab coat, long pants, and closed-toe shoes should be worn.[9] Chemical-resistant gloves (consult manufacturer's data for suitable materials) are required.[3][9]

-

Respiratory Protection : All work with this compound should be conducted in a certified chemical fume hood.[3] In situations with a potential for exposure above the recommended limits, a full-face supplied-air respirator may be necessary.[3]

Storage and Handling

Proper storage and handling procedures are critical to prevent accidents.

-

Storage : this compound should be stored in a cool, dry, well-ventilated area, away from heat, light, and sources of ignition.[3] Recommended storage temperature is between 2°C and 8°C.[9] Containers should be tightly closed and may require special venting.[10] It should be stored separately from incompatible materials.[3][10]

-

Handling : Use only non-sparking tools and ensure all equipment is properly grounded and bonded to prevent static discharge.[3][11] Avoid contact with skin, eyes, and clothing.[10] Do not eat, drink, or smoke in areas where this compound is handled.[3]

Chemical Incompatibilities and Reactivity

This compound is a highly reactive compound that can undergo violent polymerization in the presence of heat, mineral acids, alkalis, or amines.[4] It reacts violently with water to form acetone (B3395972) and carbon dioxide.[3]

Incompatible Materials:

-

Strong acids (e.g., hydrochloric, sulfuric, nitric)[3]

-

Strong bases (e.g., sodium hydroxide, potassium hydroxide)[3]

-

Oxidizing agents (e.g., perchlorates, peroxides)[3]

-

Alcohols[3]

-

Amines[4]

-

Water[3]

A logical workflow for assessing chemical compatibility and required storage conditions is crucial.

Experimental Protocols

The following are generalized protocols for common laboratory reactions involving this compound. Note: These are templates and should be adapted to the specific requirements of the reaction being performed, with a thorough risk assessment conducted beforehand.

General Acetoacetylation of an Amine

This procedure outlines the reaction of this compound with a primary aromatic amine to form an acetoacetyl amide.

Materials:

-

Primary aromatic amine

-

This compound (freshly distilled if necessary)

-

Inert solvent (e.g., benzene, toluene, acetone)

-

Reaction flask with reflux condenser, dropping funnel, and magnetic stirrer

-

Heating mantle

-

Inert atmosphere (e.g., nitrogen)

Procedure:

-

Set up the reaction apparatus in a chemical fume hood. Ensure all glassware is dry.

-

Charge the reaction flask with a solution of the primary aromatic amine in the chosen inert solvent.

-

Heat the solution to reflux with stirring under an inert atmosphere.

-

Slowly add this compound to the refluxing solution via the dropping funnel over a period of approximately one hour.[12]

-

After the addition is complete, continue refluxing for an additional hour to ensure the reaction goes to completion.[12]

-

Cool the reaction mixture to room temperature. The product may crystallize out of solution.

-

Isolate the product by filtration, wash with a non-polar solvent (e.g., petroleum ether), and dry.[12]

Reaction with an Alcohol to Form an Acetoacetic Ester

This protocol describes the synthesis of an acetoacetic ester from this compound and an alcohol.

Materials:

-

Alcohol (e.g., methanol, ethanol)

-

This compound

-

Acid catalyst (optional, use with caution)

-

Reaction vessel with heating and distillation capabilities

-

Inert atmosphere

Procedure:

-

The reaction can be carried out by adding this compound and the alcohol to a reaction medium heated to the reaction temperature (typically 90-140 °C).[13]

-

The reactants should be introduced slowly and simultaneously into the reaction vessel.[13]

-

Due to the exothermic nature of the reaction, careful temperature control is essential.

-

Byproducts and unreacted alcohol can be removed by distillation during the reaction.[13]

-

After the reaction is complete, the crude acetoacetic ester can be purified by distillation.

Quenching and Disposal of Unused this compound

Unreacted this compound must be quenched safely before disposal.

Materials:

-

Unused this compound

-

Isopropanol (B130326) or another suitable alcohol

-

Reaction flask with a stirrer and dropping funnel, under an inert atmosphere

-

Ice bath

Procedure:

-

In a chemical fume hood, place the flask containing the this compound in an ice bath to cool.

-

Slowly add isopropanol to the this compound with vigorous stirring. The reaction is exothermic, so the addition rate should be controlled to maintain a safe temperature.

-

Continue stirring the mixture at a low temperature until the reaction is complete (no further heat evolution).

-

The resulting mixture can then be disposed of as hazardous waste according to institutional guidelines.

Spill and Emergency Procedures

In the event of a this compound spill or leak, immediate and decisive action is required.

Spill Response:

-

Evacuate: Immediately evacuate all personnel from the affected area, except for those equipped and trained for cleanup.[3]

-

Isolate: Isolate the spill area for at least 50 meters (150 feet) in all directions.[6]

-

Ventilate: Ensure the area is well-ventilated.

-

Eliminate Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks, hot surfaces).[3]

-

Containment and Cleanup: For small spills, absorb the material with an inert, non-combustible absorbent such as sand or activated charcoal.[3][6] Use non-sparking tools to collect the absorbed material into a sealable container for disposal.[6][11] Do not use water.[11]

-

Decontamination: Wash the spill area thoroughly after cleanup is complete.[3]

The following diagram outlines a logical workflow for responding to a this compound spill.

First Aid:

-

Inhalation: Move the person to fresh air. Seek immediate medical attention.[10]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with large amounts of soap and water. Seek immediate medical attention.[3]

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Disposal

All this compound-containing waste must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[3] This includes contaminated absorbents, PPE, and reaction residues.

This guide provides a comprehensive framework for the safe handling and storage of this compound in a laboratory setting. Adherence to these protocols is paramount for the protection of all personnel and the successful execution of research and development activities. Always consult the Safety Data Sheet (SDS) for the most current and detailed information before working with this compound.

References

- 1. This compound [chembk.com]

- 2. grokipedia.com [grokipedia.com]

- 3. nj.gov [nj.gov]

- 4. This compound | C4H4O2 | CID 12661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. This compound, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. gestis.dguv.de [gestis.dguv.de]

- 9. medkoo.com [medkoo.com]

- 10. This compound(674-82-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. US2152787A - Preparation of acetoacetyl aromatic acid amides - Google Patents [patents.google.com]

- 13. US3117156A - Preparation of acetoacetic acid esters from this compound and alcohol in the presence of an acid catalyst - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure and Bonding Characteristics of Diketene

For Researchers, Scientists, and Drug Development Professionals

Diketene (4-methylideneoxetan-2-one) is a highly reactive and versatile organic compound, serving as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, pigments, and polymers.[1] Its unique structural and bonding characteristics, centered around a strained four-membered β-lactone ring, are the source of its broad utility as an acetylating agent.[1] This guide provides a detailed examination of the molecular structure, bonding properties, and key reaction pathways of this compound, supported by quantitative data and experimental methodologies.

Molecular Structure and Bonding

This compound, with the molecular formula C₄H₄O₂, is the dimer of ketene (B1206846).[2] Its structure consists of a four-membered oxetan-2-one (β-lactone) ring with an exocyclic double bond (a methylene (B1212753) group).[1] This arrangement results in significant ring strain, which is a primary driver of its chemical reactivity.

1.1. Molecular Geometry

The precise geometry of this compound has been determined through various experimental techniques, including single-crystal X-ray diffraction and gas electron diffraction (GED), as well as computational studies. A recent high-precision single-crystal X-ray structure determination at -173 °C has provided definitive bond lengths and angles, resolving discrepancies from earlier studies.[2]

The core four-membered ring of this compound is planar. The bonding within the molecule can be understood through the hybridization of its constituent atoms. The carbon atom of the carbonyl group (C=O) is sp² hybridized, as is the exocyclic carbon atom of the methylene group (=CH₂). The other two carbon atoms in the ring are sp³ hybridized. The oxygen atom within the ring is also considered to be sp³ hybridized, while the carbonyl oxygen is sp² hybridized. This combination of sp² and sp³ hybridized centers within a strained four-membered ring system is key to its reactivity.

1.2. Bonding Characteristics

The bonding in this compound is characterized by:

-

Sigma (σ) Bonds: These form the framework of the molecule, including the C-C and C-O single bonds within the ring.

-

Pi (π) Bonds: Two π-bonds are present: one in the carbonyl group (C=O) and one in the exocyclic methylene group (C=CH₂).

-

Ring Strain: The bond angles within the four-membered ring deviate significantly from the ideal tetrahedral (109.5°) or trigonal planar (120°) angles, leading to substantial angle strain. This strain weakens the ring bonds, particularly the acyl-oxygen bond, making the ring susceptible to opening by nucleophiles.

This inherent strain and the presence of a highly electrophilic carbonyl carbon make this compound an excellent acylating agent. Reactions typically proceed via acyl fission, where a nucleophile attacks the carbonyl carbon, leading to the opening of the lactone ring.[3]

Quantitative Structural Data

The following table summarizes the key structural parameters of this compound obtained from experimental and computational studies. The data from the 2016 X-ray crystallography study by Orr et al. is of the highest precision available.[2]

| Parameter | Bond/Angle | X-ray Crystallography (Orr et al., 2016)[2] | Computational (MP2/6-311++G**)[1] |

| Bond Lengths (Å) | |||

| C=O | 1.196 | 1.194 | |

| C-O (ring) | 1.465 | 1.472 | |

| C-C (ring) | 1.523 | 1.537 | |

| C=C (exocyclic) | 1.328 | 1.330 | |

| Bond Angles (°) | |||

| O-C=O | 92.5 | 99.0 | |

| C-C=O | 91.5 | 97.1 | |

| C-O-C | 89.5 | 89.0 | |

| O-C-C | 86.5 | 86.0 | |

| C-C=C | 138.0 | 141.8 | |

| H-C-H | 119.0 | 118.8 |

Logical Pathways and Reactions

3.1. Formation of this compound

This compound is formed through the dimerization of ketene (ethenone).[2] This process is a [2+2] cycloaddition reaction.

3.2. Acetoacetylation of Anilines

A principal application of this compound in industrial and pharmaceutical synthesis is the acetoacetylation of amines.[4] For example, the reaction with an aromatic amine (aniline) produces an acetoacetanilide, a precursor for many pigments and dyes.[4] The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the this compound, followed by ring-opening.

References

- 1. Structural, thermochemical and kinetic insights on the pyrolysis of this compound to produce ketene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Millimeter-Wave Spectroscopy, X-ray Crystal Structure, and Quantum Chemical Studies of this compound: Resolving Ambiguities Concerning the Structure of the Ketene Dimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C4H4O2 | CID 12661 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the Thermal Behavior of Diketene: A Deep Dive into its Thermochemical Properties and Pyrolysis

For Researchers, Scientists, and Drug Development Professionals

Diketene (4-methylideneoxetan-2-one), a highly reactive organic compound, serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and pigments.[1] Its utility stems from the strained four-membered β-lactone ring, which readily undergoes ring-opening reactions.[1] Understanding the thermochemical properties and pyrolysis of this compound is paramount for optimizing existing synthetic routes and developing novel applications. This technical guide provides an in-depth analysis of the thermal decomposition of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying processes.

Thermochemical Landscape of this compound Pyrolysis

The thermal decomposition of this compound primarily proceeds via two competing pathways:

-

Pathway I: A retro-[2+2] cycloaddition reaction yielding two molecules of ketene (B1206846).

-

Pathway II: A rearrangement and fragmentation process producing allene (B1206475) and carbon dioxide.[2][3]

Computational studies have elucidated the thermodynamic and kinetic parameters governing these pathways, offering valuable insights into the reaction landscape.[2][4]

Key Thermochemical and Kinetic Data

The following tables summarize the critical quantitative data associated with the pyrolysis of this compound.

Table 1: Calculated Thermochemical Parameters for this compound Pyrolysis Pathways at Standard Conditions (298.15 K, 1 atm) [2]

| Pathway | Reaction | ΔH° (kJ/mol) | ΔG° (kJ/mol) | ΔS° (J/mol·K) |

| I | This compound → 2 Ketene | 92.6 | 38.6 | 181.0 |

| II | This compound → Allene + CO₂ | -21.5 | -68.8 | 158.5 |

Data derived from CCSD(T)/CBS level of theory.

Table 2: Predicted Thermochemical Parameters at Elevated Temperatures [5]

| Temperature (K) | Pathway | ΔH° (kJ/mol) | ΔG° (kJ/mol) | ΔS° (J/mol·K) |

| 653 | I | 94.5 | -27.3 | 186.5 |

| 823 | I | 93.3 | -58.8 | 184.9 |

| 653 | II | -21.4 | -125.6 | 158.4 |

| 823 | II | -22.8 | -152.5 | 157.6 |

Data derived from CCSD(T)/CBS level of theory.

Table 3: Activation Energies for this compound Pyrolysis [2]

| Pathway | Activation Energy (Ea) (kJ/mol) | Computational Method |

| I (to Ketene) | 235.8 | M06-2X/cc-pVTZ |

| I (to Ketene) | 209.2 | Experimental |

Pyrolysis Reaction Pathways

The pyrolysis of this compound involves distinct transition states leading to different product profiles. While the formation of allene and CO₂ is thermodynamically favored, the kinetic barrier to ketene formation is lower, making it the kinetically favored product.[2][4]

Experimental Protocol for this compound Pyrolysis

The following provides a generalized methodology for the laboratory-scale pyrolysis of this compound to produce ketene, based on established procedures.[6]

Caution: Ketene is a toxic gas and all operations should be performed in a well-ventilated fume hood.[6]

1. Apparatus Setup:

-

A vertical, electrically-heated Vycor® or Pyrex® tube (e.g., 25 mm inner diameter) serves as the pyrolysis chamber. The tube is typically packed with inert material like pieces of Pyrex® tubing to ensure even heat distribution.[6]

-

The pyrolysis tube is mounted within an electric furnace capable of reaching and maintaining temperatures in the range of 510-603 K.[2]

-

A dropping funnel with a pressure-equalizing side arm is attached to the top of the pyrolysis tube for the controlled introduction of this compound. An inlet for an inert gas, such as nitrogen or argon, is also included.[2][6]

-

The outlet of the pyrolysis tube is connected to a series of cold traps (e.g., cooled with dry ice/acetone) to collect the ketene product.

2. Pyrolysis Procedure:

-

Purge the entire system with a steady flow of dry, oxygen-free nitrogen or argon for at least 30 minutes to create an inert atmosphere.[2][6]

-

Heat the furnace to the desired pyrolysis temperature (e.g., 550 °C).[6]

-

Charge the dropping funnel with purified this compound.

-

Introduce the this compound into the hot pyrolysis tube at a controlled rate (e.g., 0.5 mL/min) while maintaining the inert gas flow.[6]

-

The gaseous products exiting the tube are passed through the cold traps, where ketene condenses as a colorless liquid. Unreacted this compound and other byproducts may also be collected.

-

The yield of ketene can be determined by titration or other analytical methods. Reported yields for this type of process are typically in the range of 46-55%.[2][6]

3. Product Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the products of pyrolysis.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups of the products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the collected fractions.

Experimental Workflow

The logical flow of a typical this compound pyrolysis experiment, from reactant preparation to product analysis, is illustrated below.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Structural, thermochemical and kinetic insights on the pyrolysis of this compound to produce ketene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural, thermochemical and kinetic insights on the pyrolysis of this compound to produce ketene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

Quantum Chemical Insights into Diketene Reaction Mechanisms: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of diketene (4-methylideneoxetan-2-one) is crucial for its application in organic synthesis and pharmaceutical development. This technical guide provides an in-depth analysis of key this compound reactions, leveraging quantum chemical calculations to elucidate reaction pathways, transition states, and intermediates. The information is presented with clearly structured data, detailed experimental and computational protocols, and visualizations of reaction mechanisms.

Thermal Decomposition (Pyrolysis) of this compound

The thermal decomposition of this compound is a fundamental process that can proceed through two primary competitive pathways: a retro-[2+2] cycloaddition to yield two molecules of ketene (B1206846), and a decarbonylation reaction to produce allene (B1206475) and carbon dioxide. Computational studies have been instrumental in dissecting the thermodynamics and kinetics of these pathways.

Computational Analysis of Pyrolysis Pathways

Quantum chemical calculations have revealed that the pyrolysis of this compound occurs via a single-step concerted mechanism for both pathways.[1] The choice of computational method significantly influences the calculated energetic barriers. Key theoretical approaches employed include the Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) with complete basis set (CBS) extrapolation, the Complete Basis Set-QB3 (CBS-QB3) method, and Density Functional Theory (DFT) with functionals such as M06-2X.[1]

Table 1: Calculated Activation Energies (Ea) and Gibbs Free Energies (ΔG) for the Thermal Decomposition of this compound at 298.15 K [1]

| Pathway | Products | Computational Method | Activation Energy (Ea) (kJ/mol) | Gibbs Free Energy (ΔG) (kJ/mol) |

| I | 2 Ketene | M06-2X/cc-pVTZ | 235.8 | - |

| I | 2 Ketene | CCSD(T)/CBS | ~236 | - |

| II | Allene + CO₂ | M06-2X/cc-pVTZ | - | -59.6 |

| II | Allene + CO₂ | CCSD(T)/CBS | ~248 | -21.5 |

| II | Allene + CO₂ | CBS-QB3 | - | -23.0 |

Kinetically, the formation of ketene (Pathway I) is favored due to a lower activation barrier.[1] However, the formation of allene and CO₂ (Pathway II) is thermodynamically more favorable, as indicated by the negative Gibbs free energy change.[1]

Experimental Protocols for Pyrolysis

A common experimental setup for the pyrolysis of this compound involves a flow system.

Experimental Protocol: Gas-Phase Pyrolysis of this compound

-

Apparatus: A quartz tube reactor is placed inside a tube furnace equipped with a temperature controller. One end of the reactor is connected to a nitrogen gas inlet and a syringe pump for introducing liquid this compound. The other end is connected to a series of cold traps (typically cooled with dry ice/acetone (B3395972) or liquid nitrogen) to collect the products.

-

Procedure:

-

The quartz tube is heated to the desired pyrolysis temperature (e.g., 550 °C) under a slow flow of inert gas (e.g., nitrogen or argon).

-

Purified this compound is introduced into the hot tube at a controlled rate using a syringe pump.

-

The effluent gas stream, containing the products, is passed through the cold traps to condense the ketene.

-

The collected products can then be analyzed by various spectroscopic methods, such as Fourier-transform infrared (FTIR) spectroscopy, to identify and quantify the components.

-

Visualization of Pyrolysis Pathways

Caption: Competing pathways in the thermal decomposition of this compound.

Reaction with Nucleophiles: Aminolysis (Acetoacetylation)

This compound is widely used as an acetoacetylating agent for a variety of nucleophiles, particularly primary amines, to form acetoacetamides. This reaction is of significant industrial importance in the synthesis of pharmaceuticals and pigments.

Mechanistic Insights from Computational Studies

The reaction of this compound with primary amines proceeds through a nucleophilic acyl substitution mechanism. The initial step involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the β-lactone ring of this compound. This is followed by the ring-opening of the this compound molecule.

While detailed computational studies with quantitative energy profiles for the acetoacetylation of simple amines are not extensively available in the reviewed literature, the general mechanism is understood to involve the formation of a tetrahedral intermediate.

Experimental Protocol for Acetoacetylation

The acetoacetylation of an amine with this compound is typically carried out in an inert solvent.

Experimental Protocol: Acetoacetylation of a Primary Amine

-

Apparatus: A round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is used. The reaction is carried out under an inert atmosphere (e.g., nitrogen).

-

Procedure:

-

The primary amine is dissolved in a suitable aprotic solvent (e.g., toluene, ethyl acetate) in the reaction flask.

-

This compound is added dropwise to the stirred solution of the amine at a controlled temperature (often room temperature or slightly below).

-

The reaction mixture is stirred for a specified period until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC).

-

Upon completion, the product is isolated by filtration (if it precipitates) or by removing the solvent under reduced pressure, followed by purification (e.g., recrystallization or chromatography).

-

Visualization of the Acetoacetylation Mechanism

Caption: General mechanism for the acetoacetylation of a primary amine by this compound.

Hydrolysis of this compound

This compound readily undergoes hydrolysis in the presence of water to form acetoacetic acid, which is unstable and can subsequently decompose to acetone and carbon dioxide. The rate of hydrolysis is dependent on the pH of the medium.

Computational and Kinetic Studies of Hydrolysis

Kinetic studies have shown that the neutral hydrolysis of this compound is slightly faster than that of other β-lactones like β-propiolactone and β-butyrolactone.[2] The hydrolysis reaction is a critical factor to consider in aqueous reaction media, as it can be a competing pathway to desired reactions.

Detailed DFT studies on the step-by-step mechanism of this compound hydrolysis are not as prevalent in the literature as those for its pyrolysis. However, it is generally accepted that the mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon, leading to ring-opening.

Table 2: Kinetic Data for the Hydrolysis of Lactones

| Lactone | Relative Rate of Neutral Hydrolysis |

| This compound | Slightly faster than β-propiolactone |

| β-propiolactone | - |

| β-butyrolactone | Slower than β-propiolactone |

Experimental Protocol for a Kinetic Study of Hydrolysis

The kinetics of this compound hydrolysis can be monitored using UV-Vis spectroscopy by observing the change in absorbance of a pH indicator or by direct monitoring of this compound's disappearance.

Experimental Protocol: UV-Vis Spectroscopic Kinetic Analysis of this compound Hydrolysis

-

Apparatus: A UV-Vis spectrophotometer with a thermostatted cuvette holder.

-

Procedure:

-

A buffered aqueous solution of a specific pH is prepared and allowed to equilibrate at the desired temperature in the spectrophotometer.

-

A stock solution of this compound in a non-aqueous solvent (e.g., dioxane) is prepared.

-

A small aliquot of the this compound stock solution is injected into the buffered solution in the cuvette, and the absorbance is monitored over time at a wavelength where this compound or a reaction product absorbs.

-

The rate constants are determined by fitting the absorbance versus time data to the appropriate integrated rate law.

-

Visualization of the Hydrolysis Mechanism

References

diketene CAS number and IUPAC nomenclature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of diketene, a versatile and highly reactive organic compound. It covers its fundamental chemical identity, physical and chemical properties, detailed experimental protocols for its key reactions, and illustrates important synthetic pathways.

Chemical Identity and Nomenclature

This compound is an organic compound formed from the dimerization of ketene (B1206846). It is a prominent member of the oxetane (B1205548) family and serves as a crucial reagent in organic synthesis.

Physicochemical Properties

This compound is a colorless to light-yellowish liquid with a pungent odor.[2][5][6][7] The following tables summarize its key physical and thermodynamic properties.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₄O₂[1][3][6] |

| Molecular Weight | 84.07 g/mol [3][8] |

| Appearance | Colorless to light-yellow liquid[2][5][6][7] |

| Odor | Pungent[1] |

| Density | 1.09 g/mL at 25 °C[8] |

| Melting Point | -7.5 °C[5][9] |

| Boiling Point | 127.4 °C[6][7] |

| Flash Point | 34 °C (93 °F)[4][5] |

| Refractive Index | n20/D 1.439[8][9] |

| Vapor Pressure | 7.9 mmHg at 20 °C[8][9] |

| Vapor Density | 2.9 (vs air)[8][9] |

Table 2: Solubility of this compound

| Solvent | Solubility |

| Water | Very slightly soluble; decomposes slowly[1][2][3] |

| Organic Solvents | Miscible with most organic solvents, including acetone, ethyl acetate, diethyl ether, and toluene[1][2] |

| Aliphatic Hydrocarbons | Slightly soluble (e.g., ~12.5 wt% in hexane (B92381) at 23 °C)[1][2][3] |

Table 3: Thermodynamic Properties of this compound

| Property | Value |

| Heat of Vaporization | 39.8 kJ/mol |

| Standard Enthalpy of Formation (liquid) | -384.9 kJ/mol |

| Standard Gibbs Free Energy of Formation (liquid) | -288.7 kJ/mol |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

-

¹H NMR Spectroscopy : The proton NMR spectrum of this compound in its liquid state confirms the 3-buteno-β-lactone structure.[10]

-

Infrared (IR) Spectroscopy : The IR spectra of gaseous and liquid this compound have been extensively studied, providing insights into its vibrational modes.[11]

-

Mass Spectrometry : Mass spectral data for this compound is available in public databases such as the NIST Mass Spectrometry Data Center.[1]

Experimental Protocols

This compound is a key starting material for the synthesis of a wide range of compounds. Below are detailed experimental protocols for some of its most important reactions.

Synthesis of Acetoacetanilide (B1666496)

Acetoacetanilides are important intermediates in the production of pigments and pharmaceuticals.[12]

Protocol:

-

In a 500-mL three-necked round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 46 g (0.5 mole) of dry aniline (B41778) in 125 mL of pure, dry benzene (B151609).

-

Initiate stirring and add a solution of 42 g (0.5 mole) of this compound in 75 mL of pure, dry benzene dropwise over a period of 30 minutes.

-

After the addition is complete, heat the reaction mixture to reflux on a steam bath for 1 hour.

-